molecular formula C12H16Cl3NO B3229792 3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride CAS No. 1289387-61-6

3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride

Cat. No.: B3229792
CAS No.: 1289387-61-6
M. Wt: 296.6 g/mol
InChI Key: RHIKWHGMUZYUED-UHFFFAOYSA-N
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Description

3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS: 1289387-61-6) is a halogenated piperidine derivative with a molecular formula of C₁₂H₁₆Cl₃NO and a molecular weight of 296.6–310.64 g/mol depending on hydration states . It features a piperidine ring substituted at the 3-position with a benzyloxy group bearing 3,4-dichloro substituents. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic pathways .

Key physicochemical properties include:

  • Hydrogen Bond Donor/Acceptor Count: 2/2
  • Topological Polar Surface Area (TPSA): 21.3 Ų
  • Rotatable Bonds: 3
  • Hygroscopicity: Absorbs moisture readily, requiring anhydrous storage conditions .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-11-4-3-9(6-12(11)14)8-16-10-2-1-5-15-7-10;/h3-4,6,10,15H,1-2,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKWHGMUZYUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of halogenated piperidine derivatives. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Application/Notes
3-(3,4-Dichloro-benzyloxy)-piperidine HCl C₁₂H₁₆Cl₃NO 296.6–310.64 3,4-dichloro-benzyloxy at C3 1289387-61-6 Research intermediate; hygroscopic
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy at C4 65214-86-0 Toxicological data limited; acute hazards noted
3-(2,4-Dichloro-benzyloxy)-piperidine HCl C₁₂H₁₆Cl₃NO 310.64 2,4-dichloro-benzyloxy at C3 1289385-61-0 Discontinued; structural isomer of target compound
3-Amino-4-(3′,4′-ethylenedioxybenzyloxyimino)piperidine diHCl C₁₄H₁₈N₂O₃•2HCl N/A Ethylenedioxybenzyloxyimino at C4 N/A White solid; m.p. 190–192°C; NMR δ 6.87 (Ar-H)

Physicochemical and Functional Differences

  • Substituent Effects: The 3,4-dichloro-benzyloxy group in the target compound enhances lipophilicity compared to non-halogenated analogs like 4-(diphenylmethoxy)piperidine HCl, which has a higher molecular weight (303.83 g/mol) but lacks halogen-mediated electronic effects .
  • Stability and Reactivity: The target compound’s hygroscopic nature contrasts with 3-amino-4-(ethylenedioxybenzyloxyimino)piperidine diHCl (m.p. 190–192°C), which shows greater crystalline stability . 4-(Diphenylmethoxy)piperidine HCl lacks detailed combustion or solubility data, whereas the target compound has computed properties like TPSA and rotatable bonds for drug-likeness assessments .

Biological Activity

3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a dichlorobenzyl group, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A piperidine ring, which is a six-membered ring containing one nitrogen atom.
  • A 3,4-dichlorobenzyl group attached via an ether linkage.

This unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain cytochrome P450 isoforms, particularly CYP3A4, which is crucial for drug metabolism. The inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs) and potential toxicities.

Table 1: Inhibition Data of CYP Isoforms

CompoundIC50 (μM)Time-Dependent Inhibition (%)
3-(3,4-Dichloro-benzyloxy)-piperidine0.3466
EthynylestradiolN/AReference

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties against certain viral strains by inhibiting viral replication mechanisms.
  • Antibacterial Effects : The compound has been evaluated for its antibacterial activity against several bacterial strains. It showed promising results in inhibiting growth, indicating potential use in developing new antibiotics.
  • Enzyme Inhibition : Beyond CYP450 inhibition, the compound has been studied for its ability to inhibit other enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

Several studies have focused on the biological effects of piperidine derivatives similar to this compound:

  • Study on Antiviral Properties : A study published in Molecules demonstrated that compounds with similar structures exhibited effective inhibition against the hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme .
  • Antibacterial Evaluation : Research conducted on a series of piperidine derivatives indicated that compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride
Reactant of Route 2
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3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride

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